hCAIX-IN-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

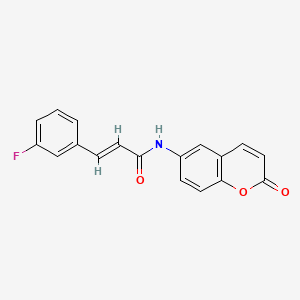

C18H12FNO3 |

|---|---|

Molecular Weight |

309.3 g/mol |

IUPAC Name |

(E)-3-(3-fluorophenyl)-N-(2-oxochromen-6-yl)prop-2-enamide |

InChI |

InChI=1S/C18H12FNO3/c19-14-3-1-2-12(10-14)4-8-17(21)20-15-6-7-16-13(11-15)5-9-18(22)23-16/h1-11H,(H,20,21)/b8-4+ |

InChI Key |

OXJBLRCFWGEKML-XBXARRHUSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)F)/C=C/C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |

Canonical SMILES |

C1=CC(=CC(=C1)F)C=CC(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Carbonic Anhydrase IX (CAIX) Inhibitors in Hypoxic Tumors

Disclaimer: The specific compound "hCAIX-IN-7" was not identified in the public scientific literature. This guide will focus on the well-documented general mechanism of action of Carbonic Anhydrase IX (CAIX) inhibitors in the context of hypoxic tumors, based on available preclinical research.

Executive Summary

Solid tumors are frequently characterized by regions of hypoxia, or low oxygen, which drives aggressive cancer phenotypes and therapeutic resistance.[1][2][3][4][5] A key protein induced by hypoxia is Carbonic Anhydrase IX (CAIX), a transmembrane enzyme that plays a crucial role in pH regulation within the tumor microenvironment.[2][6][7][8] CAIX is minimally expressed in normal tissues, making it an attractive therapeutic target.[2][7] This technical guide delineates the mechanism of action of CAIX inhibitors in hypoxic tumors, detailing their impact on tumor pH, cell survival, and metastatic potential. It also provides an overview of relevant experimental protocols and quantitative data from preclinical studies.

The Role of CAIX in the Hypoxic Tumor Microenvironment

Under hypoxic conditions, cancer cells switch to anaerobic glycolysis for energy production, leading to an accumulation of acidic byproducts such as lactate.[1] This results in intracellular acidosis, which can be detrimental to cell survival. The transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is stabilized in hypoxic conditions and upregulates the expression of genes that promote adaptation and survival, including CA9, the gene encoding CAIX.[1][3][5]

CAIX is a highly active enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[6][8] By positioning its catalytic domain on the extracellular surface, CAIX facilitates the outward transport of protons, thereby maintaining a more alkaline intracellular pH (pHi) that is favorable for cancer cell proliferation and survival.[2][9] Simultaneously, this process contributes to the acidification of the extracellular microenvironment (pHe).[2][9] This acidic pHe promotes tumor invasion, metastasis, and resistance to certain chemotherapies.[1][4]

Mechanism of Action of CAIX Inhibitors

CAIX inhibitors are typically small molecules, such as sulfonamides and their derivatives, that bind to the active site of the CAIX enzyme, blocking its catalytic function.[6][7][8] By inhibiting CAIX, these compounds disrupt the pH regulatory machinery of hypoxic tumor cells, leading to a cascade of anti-tumor effects:

-

Reversal of pH Gradient: Inhibition of CAIX prevents the efficient extrusion of protons, leading to an increase in intracellular acidity and a decrease in extracellular acidity.[6]

-

Induction of Apoptosis: The resulting intracellular acidosis creates a toxic environment for cancer cells, inducing cellular stress and triggering programmed cell death (apoptosis).[6]

-

Inhibition of Tumor Growth and Metastasis: By neutralizing the acidic extracellular microenvironment, CAIX inhibitors can reduce the activity of acid-activated proteases involved in extracellular matrix degradation, thereby impairing tumor cell invasion and metastasis.[2][3][4] Preclinical studies have demonstrated that the use of CAIX inhibitors can lead to a significant decrease in primary tumor growth and metastatic burden.[2][8]

-

Sensitization to Conventional Therapies: The acidic tumor microenvironment can confer resistance to weakly basic chemotherapeutic drugs by preventing their entry into cancer cells. By increasing the extracellular pH, CAIX inhibitors can enhance the efficacy of these agents.[1][6] They may also sensitize hypoxic tumors to radiation therapy.[6]

Signaling Pathways and Experimental Workflows

Hypoxia-Induced CAIX Expression and pH Regulation

The following diagram illustrates the signaling pathway leading to CAIX expression under hypoxic conditions and its role in pH regulation.

Caption: Signaling pathway of hypoxia-induced CAIX expression and its role in pH regulation.

Mechanism of CAIX Inhibitors

The following diagram illustrates the mechanism by which CAIX inhibitors disrupt the processes described above.

Caption: Mechanism of action of CAIX inhibitors leading to anti-tumor effects.

Quantitative Data from Preclinical Studies

While specific data for "this compound" is unavailable, the following table summarizes representative quantitative data for various CAIX inhibitors from preclinical studies.

| Inhibitor Class | Assay Type | Cell Line / Model | IC₅₀ / Effect | Reference |

| Sulfonamides | CAIX Inhibition Assay | Recombinant hCAIX | Low nM to µM range | [8] |

| Ureido-substituted benzenesulfonamides | Cell Viability Assay (Hypoxia) | Breast Cancer Cell Lines | Significant decrease in viability | [2] |

| Novel Sulfonamides | In vivo Tumor Growth | Breast Cancer Xenograft | Significant reduction in tumor volume and lung metastases | [2] |

| SLC-0111 | In vivo Tumor Growth | Pancreatic Cancer Xenograft | Tumor growth inhibition | [3] |

| Monoclonal Antibodies | In vivo Tumor Growth | Renal Cell Carcinoma Xenograft | Reduced tumor growth | [8] |

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of CAIX.

-

Enzyme and Substrate Preparation: Recombinant human CAIX is purified. The substrate, 4-nitrophenyl acetate (NPA), is prepared in a suitable buffer.

-

Assay Procedure:

-

The inhibitor is pre-incubated with the CAIX enzyme in a 96-well plate.

-

The enzymatic reaction is initiated by adding the NPA substrate.

-

The hydrolysis of NPA to 4-nitrophenol is monitored spectrophotometrically at a specific wavelength (e.g., 400 nm) over time.

-

-

Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the reaction rate against the inhibitor concentration.

Hypoxic Cell Viability Assay

This assay assesses the effect of CAIX inhibitors on the survival of cancer cells under low oxygen conditions.

-

Cell Culture: Cancer cells known to express CAIX under hypoxia (e.g., MDA-MB-231 breast cancer cells) are seeded in 96-well plates.

-

Hypoxic Treatment: The cells are placed in a hypoxic chamber (e.g., 1% O₂) and treated with various concentrations of the CAIX inhibitor. A normoxic control group is also maintained.

-

Viability Assessment: After a set incubation period (e.g., 48-72 hours), cell viability is measured using a standard assay such as MTT, MTS, or a luminescent ATP-based assay.

-

Data Analysis: The viability of treated cells is normalized to that of untreated control cells, and dose-response curves are generated to determine the EC₅₀ of the inhibitor.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of CAIX inhibitors in a living organism.

-

Tumor Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice.

-

Tumor Growth and Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The CAIX inhibitor is administered via a suitable route (e.g., oral gavage, intraperitoneal injection).

-

Monitoring: Tumor volume is measured regularly (e.g., with calipers) throughout the study. Animal body weight and general health are also monitored.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers). Metastatic burden in organs like the lungs can also be assessed.

-

Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to determine the significance of tumor growth inhibition.

Conclusion

Carbonic Anhydrase IX is a key mediator of pH regulation in hypoxic tumors, contributing to cancer cell survival, proliferation, and metastasis. Inhibitors of CAIX represent a promising therapeutic strategy for targeting these aggressive tumors. By disrupting the pH balance, CAIX inhibitors can induce cancer cell death, inhibit tumor growth, and potentially enhance the efficacy of other anti-cancer treatments. The preclinical data for various CAIX inhibitors are encouraging, and further research and clinical development in this area are warranted.

References

- 1. mdpi.com [mdpi.com]

- 2. oncotarget.com [oncotarget.com]

- 3. Carbonic Anhydrase Inhibition and the Management of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]

- 6. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]

- 7. tandfonline.com [tandfonline.com]

- 8. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through the regulation of the intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Human Carbonic Anhydrase IX (hCAIX) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Carbonic Anhydrase IX (hCAIX) is a transmembrane zinc metalloenzyme that is highly overexpressed in a variety of solid tumors and is generally absent in healthy tissues.[1][2] Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment. hCAIX plays a crucial role in pH regulation, facilitating the hydration of carbon dioxide to bicarbonate and protons, thereby contributing to an acidic extracellular environment that promotes tumor progression, invasion, and metastasis.[2][3] These characteristics make hCAIX a compelling target for the development of novel anticancer therapies.

While specific information regarding a molecule designated "hCAIX-IN-7" is not publicly available, this guide provides a comprehensive overview of the general methodologies and strategies employed in the discovery and synthesis of hCAIX inhibitors. The content herein is based on established scientific literature and serves as an in-depth technical resource for professionals in the field of drug discovery and development.

Discovery of hCAIX Inhibitors

The discovery of potent and selective hCAIX inhibitors typically involves a multi-step process that begins with identifying initial hit compounds and progresses through lead optimization to identify clinical candidates.

Screening Strategies

Several screening strategies are employed to identify initial chemical matter that can inhibit hCAIX activity.

-

High-Throughput Screening (HTS): Large chemical libraries are screened against recombinant hCAIX protein to identify compounds that inhibit its catalytic activity. HTS assays are often fluorescence- or colorimetric-based for rapid and automated analysis.

-

Fragment-Based Screening: Small, low-affinity chemical fragments are screened for binding to hCAIX. Hits from this approach are then grown or linked together to generate more potent lead compounds.

-

Structure-Based Drug Design: The crystal structure of hCAIX is utilized to computationally screen for molecules that can bind to the active site. This approach allows for the rational design of inhibitors with improved potency and selectivity.[4]

Lead Identification and Optimization

Once initial hits are identified, they undergo a rigorous optimization process to improve their pharmacological properties. This involves iterative cycles of chemical synthesis and biological testing to enhance potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). A key aspect of this phase is the elucidation of the Structure-Activity Relationship (SAR) , which defines how chemical modifications to a core scaffold affect its biological activity.[5][6]

Synthesis of hCAIX Inhibitors

A variety of chemical scaffolds have been explored for the inhibition of hCAIX. Among the most prominent are the sulfonamides and their derivatives, which are known to bind to the zinc ion in the enzyme's active site.[2][7][8]

General Synthesis of Sulfonamide-Based hCAIX Inhibitors

A common synthetic route to sulfonamide-based hCAIX inhibitors involves the reaction of a sulfonyl chloride with an appropriate amine. The following diagram illustrates a generalized synthetic pathway for a benzenesulfonamide derivative.

This pathway demonstrates a two-step process starting from a substituted aniline which is first chlorosulfonated to form a sulfonyl chloride intermediate. This reactive intermediate is then coupled with a primary amine to yield the final sulfonamide product. The diversity of the final inhibitors can be readily achieved by varying the substituents on the starting aniline and the structure of the primary amine.

Experimental Protocols

The evaluation of novel hCAIX inhibitors requires a battery of in vitro assays to determine their potency, selectivity, and cellular activity.

hCAIX Enzyme Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This is a gold-standard method for measuring the catalytic activity of carbonic anhydrases.[9][10][11][12][13]

Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. A stopped-flow instrument rapidly mixes a CO₂ solution with a buffer solution containing the enzyme and a pH indicator. The change in absorbance of the pH indicator over time is monitored to determine the initial rate of the reaction.

Protocol:

-

Reagent Preparation:

-

Buffer: 20 mM HEPES or Tris, pH 7.5, containing a pH indicator (e.g., phenol red).

-

CO₂ Solution: Prepared by bubbling CO₂ gas into chilled, deionized water.

-

Enzyme Solution: Recombinant human CAIX is diluted to the desired concentration in the assay buffer.

-

Inhibitor Solutions: Test compounds are dissolved in DMSO and diluted to various concentrations.

-

-

Assay Procedure:

-

The enzyme solution is pre-incubated with the inhibitor or DMSO (vehicle control) for a specified time (e.g., 15 minutes) at room temperature.

-

The enzyme-inhibitor mixture is loaded into one syringe of the stopped-flow apparatus.

-

The CO₂ solution is loaded into the other syringe.

-

The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is recorded over a short time course (milliseconds to seconds).

-

-

Data Analysis:

-

The initial velocity of the reaction is calculated from the linear phase of the absorbance change.

-

The percent inhibition is calculated by comparing the rates in the presence and absence of the inhibitor.

-

IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell Viability Assay under Hypoxic Conditions

This assay assesses the effect of hCAIX inhibitors on the survival of cancer cells under hypoxic conditions, which mimic the tumor microenvironment.[14][15][16]

Principle: Various methods can be used to assess cell viability, such as the MTT or resazurin reduction assays, which measure metabolic activity, or ATP-based assays that quantify cellular ATP levels.[17]

Protocol:

-

Cell Culture:

-

Cancer cells known to express hCAIX (e.g., MDA-MB-231 breast cancer cells) are seeded in 96-well plates.[3]

-

The cells are allowed to adhere overnight under normoxic conditions (21% O₂).

-

-

Hypoxic Treatment and Compound Exposure:

-

The plates are transferred to a hypoxic chamber (e.g., 1% O₂).

-

The cells are treated with various concentrations of the hCAIX inhibitor or vehicle control.

-

-

Incubation:

-

The cells are incubated for a specified period (e.g., 48-72 hours) under hypoxic conditions.

-

-

Viability Measurement:

-

A cell viability reagent (e.g., MTT, resazurin, or a lytic reagent for ATP measurement) is added to each well.

-

After an appropriate incubation period, the absorbance or fluorescence/luminescence is measured using a plate reader.

-

-

Data Analysis:

-

Cell viability is expressed as a percentage of the vehicle-treated control.

-

IC₅₀ values are calculated from the dose-response curves.

-

Data Presentation

Quantitative data from the biological evaluation of hCAIX inhibitors are typically summarized in tables to facilitate comparison.

Table 1: In Vitro Activity of Representative hCAIX Inhibitors

| Compound ID | hCAIX Kᵢ (nM)[7][8] | hCA II Kᵢ (nM)[7][8] | Selectivity Index (hCA II / hCAIX) | Cell Viability IC₅₀ (µM) under Hypoxia[3] |

| Acetazolamide | 25 | 12 | 0.48 | >100 |

| Ureido-sulfamate 1 | 5.1 | 15 | 2.94 | 30 |

| Ureido-sulfamate 2 | 4.7 | 25 | 5.32 | 25 |

| Betulinyl sulfamate | 1.25 | N/A | N/A | 5-10[18] |

N/A: Not Available

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial in vitro evaluation of hCAIX inhibitors.

The development of potent and selective hCAIX inhibitors represents a promising therapeutic strategy for the treatment of cancer. This guide has provided a technical overview of the key aspects of the discovery and synthesis of these targeted agents. The methodologies described, from initial screening and synthetic chemistry to detailed in vitro characterization, form the foundation of modern drug discovery efforts aimed at combating tumors that rely on the expression of hCAIX for their survival and progression. Further research and development in this area hold the potential to deliver novel and effective treatments for patients with a wide range of solid tumors.

References

- 1. recent-advances-in-the-design-and-synthesis-of-small-molecule-carbonic-anhydrase-ix-inhibitors - Ask this paper | Bohrium [bohrium.com]

- 2. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of the first-in-class potent and isoform-selective human carbonic anhydrase III inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure-activity relationship studies for inhibitors for vancomycin-resistant Enterococcus and human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Hypoxia-drives reversible cell cycle arrest in lung cancer cells via modulation of cellular redox and gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Synthesis and biological investigation of new carbonic anhydrase IX (CAIX) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of hCAIX-IN-7 in Regulating Tumor pH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selective carbonic anhydrase IX (CAIX) inhibitor, hCAIX-IN-7, and its role in the regulation of tumor pH. This document consolidates available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support research and development efforts in oncology.

Introduction to Carbonic Anhydrase IX and Tumor Acidosis

The tumor microenvironment is often characterized by hypoxia and extracellular acidosis, which are critical drivers of cancer progression, metastasis, and resistance to therapy.[1][2] Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly expressed in many solid tumors in response to hypoxia, primarily under the control of the transcription factor HIF-1α (Hypoxia-Inducible Factor 1-alpha).[2][3]

CAIX plays a pivotal role in regulating pH homeostasis in cancer cells. It catalyzes the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and a proton (H+) in the extracellular space.[2] This enzymatic activity contributes to the acidification of the tumor microenvironment while simultaneously providing bicarbonate ions that can be transported into the cancer cell to neutralize intracellular pH (pHi).[4] This process creates a reversed pH gradient (alkaline pHi, acidic extracellular pH (pHe)) that favors tumor cell survival, proliferation, and invasion.[4][5] Consequently, selective inhibition of CAIX presents a promising therapeutic strategy to disrupt this pH-regulating mechanism and thereby impede tumor growth.

This compound: A Selective CAIX Inhibitor

This compound (CAS: 2451479-58-4) is a selective inhibitor of human carbonic anhydrase IX. Its inhibitory profile demonstrates selectivity for the tumor-associated isoforms hCAIX and hCAIV over the ubiquitous cytosolic isoforms hCAI and hCAII.

Quantitative Data

The inhibitory potency of this compound against various human carbonic anhydrase isoforms has been determined and is summarized in the table below.

| Isoform | Ki (nM) | Selectivity vs. hCAIX |

| hCAI | >10000 | >24.3 |

| hCAII | >10000 | >24.3 |

| hCAIV | 43.0 | 0.10 |

| hCAIX | 410.6 | 1 |

Table 1: Inhibitory activity (Ki) of this compound against human carbonic anhydrase isoforms. Data is derived from in-vitro biological evaluations.

Experimental Protocols

This section details the key experimental methodologies relevant to the study of this compound and its effects on tumor pH.

Carbonic Anhydrase Inhibition Assay

The determination of the inhibitory constant (Ki) of this compound against purified human carbonic anhydrase isoforms is typically performed using a stopped-flow CO2 hydrase activity assay.

Principle: This method measures the enzyme's ability to catalyze the hydration of CO2. The reaction is monitored by observing the pH change of a buffer solution containing a pH indicator. The rate of the catalyzed reaction is compared to the uncatalyzed rate, and the inhibition is measured at various concentrations of the inhibitor to determine the Ki value.

Detailed Protocol:

-

Enzyme and Inhibitor Preparation:

-

Recombinant human CA isoforms (I, II, IV, and IX) are purified.

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made to obtain a range of inhibitor concentrations.

-

-

Assay Buffer: A phenol red-free buffer (e.g., 20 mM HEPES, 20 mM Tris, pH 7.5) is used.

-

Stopped-Flow Measurement:

-

The assay is performed using a stopped-flow spectrophotometer.

-

One syringe of the stopped-flow instrument is loaded with the enzyme solution (at a fixed concentration) pre-incubated with the desired concentration of this compound.

-

The second syringe is loaded with a CO2-saturated solution.

-

The two solutions are rapidly mixed, and the change in absorbance of a pH indicator (introduced into the reaction mixture) is monitored over time at a specific wavelength.

-

-

Data Analysis:

-

The initial rates of the catalyzed reaction are calculated from the absorbance change.

-

The Ki value is determined by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition).

-

Measurement of Intracellular pH (pHi)

The effect of this compound on the intracellular pH of cancer cells can be assessed using a fluorescent pH indicator dye, such as BCECF-AM.

Principle: BCECF-AM is a cell-permeant ester that is cleaved by intracellular esterases to the fluorescent, membrane-impermeant BCECF. The fluorescence emission of BCECF is pH-dependent and can be measured ratiometrically to determine pHi.

Detailed Protocol:

-

Cell Culture: Cancer cell lines known to express CAIX (e.g., HeLa, HT-29) are cultured under normoxic and hypoxic (e.g., 1% O2) conditions.

-

Cell Loading: Cells are incubated with BCECF-AM (e.g., 2-5 µM) in a serum-free medium for 30-60 minutes at 37°C.

-

Treatment: After loading, cells are washed and treated with various concentrations of this compound or vehicle control.

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader or microscope at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm).

-

Calibration: A calibration curve is generated by treating the cells with a proton ionophore (e.g., nigericin) in buffers of known pH to relate the fluorescence ratio to the pHi.

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular pH based on the calibration curve.

Measurement of Extracellular pH (pHe)

The impact of this compound on the acidification of the extracellular microenvironment can be measured using a pH-sensitive fluorescent probe or by monitoring the pH of the cell culture medium.

Principle: The pH of the bulk cell culture medium can be measured directly. Alternatively, for real-time measurements in 3D cultures like spheroids, a pH-sensitive fluorescent dye that is membrane-impermeant can be used.

Detailed Protocol (using Phenol Red in medium):

-

Cell Culture: Cancer cells are seeded in multi-well plates and allowed to adhere and grow.

-

Treatment: The culture medium is replaced with fresh medium containing different concentrations of this compound or vehicle control. The medium contains phenol red as a pH indicator.

-

Incubation: The cells are incubated for a defined period (e.g., 24, 48, 72 hours).

-

pH Measurement: At the end of the incubation, the absorbance of the phenol red in the culture medium is measured at a specific wavelength (e.g., 560 nm) using a spectrophotometer or plate reader.

-

Calibration: A standard curve is created by measuring the absorbance of fresh culture medium adjusted to a range of known pH values.

-

Data Analysis: The extracellular pH of the cell cultures is determined by comparing the absorbance readings to the standard curve.

Signaling Pathways and Experimental Workflows

The inhibition of CAIX by this compound is expected to modulate key signaling pathways that are linked to tumor hypoxia and pH regulation.

HIF-1α Signaling Pathway

CAIX is a direct downstream target of the HIF-1α transcription factor. The acidic microenvironment created by CAIX can, in turn, stabilize and activate HIF-1α, creating a positive feedback loop. Inhibition of CAIX is expected to disrupt this loop.

Figure 1. HIF-1α signaling pathway and the inhibitory action of this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial cell survival pathway that can be activated by various stimuli, including the hypoxic and acidic tumor microenvironment. CAIX activity, by modulating intracellular pH, can influence the activity of this pathway.

Figure 2. PI3K/Akt signaling pathway influenced by CAIX activity.

Experimental Workflow for Evaluating this compound

A typical workflow for the preclinical evaluation of this compound would involve a series of in vitro and in vivo experiments.

Figure 3. Preclinical experimental workflow for this compound evaluation.

Conclusion

This compound is a selective inhibitor of the tumor-associated enzyme carbonic anhydrase IX. By targeting CAIX, this compound has the potential to disrupt the critical pH-regulating machinery of cancer cells, leading to a reversal of the tumor's aberrant pH gradient. This action is expected to increase intracellular acidosis and decrease extracellular acidosis, thereby creating a less favorable environment for tumor growth, survival, and invasion. The experimental protocols and workflows detailed in this guide provide a framework for the further investigation of this compound as a potential therapeutic agent in oncology. Further studies are warranted to fully elucidate its in vivo efficacy and its impact on key signaling pathways within the tumor microenvironment.

References

- 1. mdpi.com [mdpi.com]

- 2. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic anhydrase IX and acid transport in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Carbonic Anhydrase 9 in Regulating Extracellular and Intracellular pH in Three-dimensional Tumor Cell Growths - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbonic anhydrase IX is a pH-stat that sets an acidic tumour extracellular pH in vivo - PMC [pmc.ncbi.nlm.nih.gov]

hCAIX-IN-7: A Chemical Probe for Interrogating Carbonic Anhydrase IX Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of hCAIX-IN-7, a potent and selective chemical probe for the tumor-associated human carbonic anhydrase IX (CAIX). Carbonic Anhydrase IX is a transmembrane enzyme that plays a critical role in tumor biology, particularly in response to hypoxia. Its expression is highly upregulated in a variety of solid tumors, contributing to an acidic tumor microenvironment that promotes tumor growth, metastasis, and resistance to therapy.[1][2][3] The development of selective inhibitors, such as this compound, provides researchers with powerful tools to dissect the multifaceted functions of CAIX in cancer.

Quantitative Data Summary

This compound, also referenced as compound 6c, demonstrates high selectivity for the tumor-associated isoform hCAIX over other human carbonic anhydrase (hCA) isoforms. The following table summarizes the inhibition constants (Ki) of this compound against key hCA isoforms.

| Isoform | Inhibition Constant (Ki) |

| hCAIX | 410.6 nM |

| hCAIV | 43.0 nM |

| hCAI | >10000 nM |

| hCAII | >10000 nM |

Data sourced from Swain B, et al. Bioorg Med Chem. 2020 Aug 1;28(15):115586.[4]

Signaling Pathways Modulated by CAIX

CAIX is a critical regulator of intra- and extracellular pH in the tumor microenvironment, a function that impacts several downstream signaling pathways crucial for tumor progression. Under hypoxic conditions, the transcription factor HIF-1α induces the expression of CAIX.[1][5]

// Nodes Hypoxia [label="Hypoxia", fillcolor="#F1F3F4", fontcolor="#202124"]; HIF1a [label="HIF-1α", fillcolor="#F1F3F4", fontcolor="#202124"]; CAIX [label="CAIX\n(this compound Target)", shape=ellipse, style="filled,bold", fillcolor="#EA4335", fontcolor="#FFFFFF", penwidth=2]; pHe_acidification [label="Extracellular\nAcidification (↓ pHe)", fillcolor="#FBBC05", fontcolor="#202124"]; pHi_alkalinization [label="Intracellular\nAlkalinization (↑ pHi)", fillcolor="#FBBC05", fontcolor="#202124"]; Metastasis [label="Invasion &\nMetastasis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; DrugResistance [label="Drug\nResistance", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellAdhesion [label="Cell Adhesion\nModulation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Hypoxia -> HIF1a [color="#5F6368"]; HIF1a -> CAIX [label="Upregulation", color="#5F6368"]; CAIX -> pHe_acidification [label="H₂O + CO₂ → H⁺ + HCO₃⁻", color="#5F6368"]; CAIX -> pHi_alkalinization [label="HCO₃⁻ import", color="#5F6368"]; pHe_acidification -> Metastasis [color="#5F6368"]; pHi_alkalinization -> Proliferation [color="#5F6368"]; pHi_alkalinization -> DrugResistance [color="#5F6368"]; CAIX -> PI3K_Akt [label="Activation", color="#5F6368"]; PI3K_Akt -> Proliferation [color="#5F6368"]; CAIX -> CellAdhesion [label="Modulation", color="#5F6368"]; CellAdhesion -> Metastasis [color="#5F6368"]; }

Caption: CAIX signaling pathways under hypoxic conditions.

Experimental Protocols

Detailed methodologies are crucial for the effective use of this compound as a chemical probe. Below are protocols for key experiments to characterize the function and effects of this inhibitor.

In Vitro CAIX Inhibition Assay (Stopped-Flow CO₂ Hydration)

This assay measures the enzymatic activity of CAIX and its inhibition by this compound.

Workflow:

// Nodes A [label="Prepare Enzyme Solution\n(Recombinant hCAIX)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Prepare CO₂ Substrate Solution\n(CO₂-saturated water)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Incubate hCAIX with\nthis compound (or vehicle)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Rapidly Mix Solutions in\nStopped-Flow Apparatus", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Monitor pH Change\n(pH indicator dye)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Calculate Initial Rate\nof Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Determine Ki from\nDose-Response Curve", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges A -> C [color="#5F6368"]; B -> D [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; }

Caption: Workflow for stopped-flow CO₂ hydration assay.

Detailed Methodology:

-

Reagents and Buffers:

-

Recombinant human CAIX enzyme.

-

HEPES buffer (20 mM, pH 7.4).

-

CO₂-saturated deionized water.

-

pH indicator dye (e.g., phenol red).

-

This compound stock solution in DMSO.

-

DMSO (vehicle control).

-

-

Procedure:

-

Prepare a solution of recombinant hCAIX in HEPES buffer.

-

Prepare a series of dilutions of this compound in HEPES buffer. A vehicle control containing the same final concentration of DMSO should also be prepared.

-

Incubate the hCAIX enzyme with the different concentrations of this compound or vehicle for 15 minutes at room temperature.

-

Prepare the CO₂ substrate solution by bubbling CO₂ gas through chilled deionized water.

-

In a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water containing the pH indicator.

-

Monitor the change in absorbance of the pH indicator over time, which reflects the change in pH due to the hydration of CO₂.

-

Calculate the initial rate of the reaction from the slope of the absorbance curve.

-

Plot the initial rates against the inhibitor concentrations to generate a dose-response curve and determine the IC₅₀ value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of this compound to CAIX in a cellular context.[6][7][8][9]

Workflow:

// Nodes A [label="Treat Cells with\nthis compound or Vehicle", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Heat Cell Lysates at a\nRange of Temperatures", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Separate Soluble and\nPrecipitated Protein Fractions\n(Centrifugation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Analyze Soluble Fraction\nby Western Blot for CAIX", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Quantify Band Intensities", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Plot Protein Abundance vs.\nTemperature (Melt Curve)", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; }

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Methodology:

-

Cell Culture and Treatment:

-

Culture a human cancer cell line known to express CAIX (e.g., HT-29 or MDA-MB-231) to near confluency.

-

Treat the cells with a desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

-

-

Heat Treatment and Lysis:

-

Harvest the cells and resuspend them in a suitable buffer (e.g., PBS).

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.

-

Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.

-

-

Protein Fractionation and Analysis:

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

-

Collect the supernatant and determine the protein concentration.

-

Analyze equal amounts of protein from the soluble fractions by SDS-PAGE and Western blotting using a specific antibody against CAIX.

-

-

Data Analysis:

-

Quantify the band intensities for CAIX at each temperature for both the this compound treated and vehicle-treated samples.

-

Plot the relative band intensity against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

-

In Vivo Tumor Growth Inhibition Study (Xenograft Model)

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.[10][11][12]

Workflow:

// Nodes A [label="Implant Human Cancer Cells\n(e.g., HT-29) Subcutaneously\ninto Immunocompromised Mice", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Allow Tumors to\nEstablish and Grow", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Randomize Mice into\nTreatment Groups\n(Vehicle vs. This compound)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Administer Treatment\n(e.g., i.p. or oral)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Monitor Tumor Volume\nand Body Weight", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Harvest Tumors for\nFurther Analysis\n(e.g., IHC, Western Blot)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Analyze Data and\nAssess Efficacy", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; }

Caption: Workflow for an in vivo xenograft study.

Detailed Methodology:

-

Animal Model and Tumor Implantation:

-

Use immunocompromised mice (e.g., nude or SCID).

-

Subcutaneously inject a suspension of a human cancer cell line expressing CAIX (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.

-

-

Treatment Protocol:

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Prepare a formulation of this compound in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline). The control group will receive the vehicle only.

-

Administer the treatment at a predetermined dose and schedule (e.g., daily intraperitoneal injections or oral gavage).

-

-

Monitoring and Endpoint:

-

Measure tumor dimensions and body weight 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Continue the study for a specified duration or until tumors in the control group reach a predetermined endpoint.

-

At the end of the study, euthanize the mice and excise the tumors.

-

-

Ex Vivo Analysis:

-

A portion of the tumor can be fixed in formalin for immunohistochemical analysis of markers such as Ki-67 (proliferation) and CAIX expression.

-

Another portion can be snap-frozen for Western blot analysis of CAIX and downstream signaling proteins.

-

Conclusion

This compound is a valuable chemical probe for the scientific community investigating the role of Carbonic Anhydrase IX in cancer biology. Its high selectivity allows for the precise interrogation of CAIX function in a variety of experimental settings, from in vitro enzymatic assays to in vivo tumor models. The detailed protocols and background information provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of tumor hypoxia and in the development of novel anti-cancer therapies targeting CAIX.

References

- 1. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of Tumor Metabolism and Extracellular Acidosis by the TIMP-10–CD63 Axis in Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New coumarin/sulfocoumarin linked phenylacrylamides as selective transmembrane carbonic anhydrase inhibitors: Synthesis and in-vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Investigating the Binding Affinity of Sulfonamide Inhibitors to Carbonic Anhydrase IX: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth overview of the methodologies and data interpretation involved in characterizing the binding affinity of inhibitors to human Carbonic Anhydrase IX (CAIX), a key target in cancer therapy. While the initial query specified "hCAIX-IN-7," publicly available data for this specific compound is not available. Therefore, this paper will use the well-characterized, potent, and selective sulfonamide inhibitor SLC-0111 (also known as U-104) as a representative example to illustrate the experimental workflows and data analysis central to drug discovery efforts targeting CAIX.

Introduction to Carbonic Anhydrase IX (CAIX) as a Therapeutic Target

Carbonic Anhydrase IX (CAIX) is a transmembrane zinc metalloenzyme that is highly overexpressed in a wide range of solid tumors and shows very limited expression in normal tissues.[1] Its expression is primarily regulated by the Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor activated under the hypoxic conditions prevalent in the tumor microenvironment.[2][3]

CAIX plays a crucial role in tumor biology by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[4] This enzymatic activity helps maintain a stable intracellular pH (pHi) conducive to cancer cell survival and proliferation while contributing to the acidification of the extracellular space (pHe).[1] An acidic tumor microenvironment promotes tumor invasion, metastasis, and resistance to therapy.[1] Given its tumor-specific expression and critical role in cancer progression, CAIX has emerged as a highly promising target for the development of novel anticancer agents.[1][2] Sulfonamides are a major class of CAIX inhibitors that have been extensively studied for this purpose.[4]

Quantitative Analysis of SLC-0111 Binding to Carbonic Anhydrases

SLC-0111 is a ureido-sulfonamide that demonstrates potent and selective inhibition of the tumor-associated isoforms CAIX and CAXII.[5][6][7] Understanding its binding affinity and selectivity is paramount for its development as a therapeutic agent. The key parameters used to quantify binding are the inhibition constant (Kᵢ) and the dissociation constant (Kₔ).

Table 1: Inhibition Constants (Kᵢ) of SLC-0111 for Human CA Isoforms

| Isoform | Kᵢ (nM) | Selectivity Profile | Reference(s) |

| CAIX | 45.1 | Primary Target | [5][7][8] |

| CAXII | 4.5 | High Affinity | [5][7][8] |

| CAI | 5080 | Low Affinity (Off-Target) | [5][6] |

| CAII | 9640 | Low Affinity (Off-Target) | [5][6] |

Table 2: Dissociation Constants (Kₔ) of SLC-0111 for CAIX

| Experimental Method | Kₔ (nM) | Sample Type | Reference(s) |

| Competition Assay (with GZ19-32) | 50 | CAIX on live HeLa cells | [9] |

| Competition Assay (with GZ19-32) | 100 | Recombinant CAIX | [9] |

Signaling Pathway: Hypoxia-Induced Expression of CAIX

The primary pathway regulating CAIX expression involves the transcription factor HIF-1α. Under hypoxic conditions, the cellular machinery that typically degrades HIF-1α is inhibited, leading to its stabilization and accumulation.

References

- 1. Signalchem LifeScience [signalchemlifesciences.com]

- 2. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Expression of HIF-1α and CAIX in nasopharyngeal carcinoma and their correlation with patients’ prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbonic anhydrase inhibitors. Design of fluorescent sulfonamides as probes of tumor-associated carbonic anhydrase IX that inhibit isozyme IX-mediated acidification of hypoxic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Carbonic Anhydrase IX/XII Inhibitor II, U-104 The Carbonic Anhydrase IX/XII Inhibitr II, U-104 controls the biological activity of Carbonic Anhydrase IX/XII. This small molecule/inhibitor is primarily used for Cancer applications. | Sigma-Aldrich [sigmaaldrich.com]

- 7. The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Picomolar fluorescent probes for compound affinity determination to carbonic anhydrase IX expressed in live cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Onslaught: A Technical Guide to the Effects of hCAIX-IN-7 on Cancer Cell Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aberrant metabolic landscape of cancer cells, characterized by a profound reliance on glycolysis even in the presence of oxygen (the Warburg effect), presents a compelling therapeutic target. This metabolic reprogramming is often exacerbated in the hypoxic tumor microenvironment, where the expression of key regulatory proteins is altered to promote cell survival and proliferation. One such protein, human carbonic anhydrase IX (hCAIX), has emerged as a critical player in maintaining pH homeostasis in hypoxic tumors, thereby facilitating their aggressive phenotype. This whitepaper provides an in-depth technical guide to the effects of hCAIX-IN-7, a potent and selective inhibitor of hCAIX, on cancer cell metabolism. For the purpose of this guide, we will focus on the well-characterized and clinically evaluated compound SLC-0111 , which is a primary example of a CAIX inhibitor and will be used interchangeably with the broader term this compound.[1][2] We will delve into the quantitative metabolic alterations induced by this inhibitor, provide detailed experimental protocols for key assays, and visualize the intricate signaling pathways involved.

Core Mechanism of Action: Disrupting pH Homeostasis to Cripple Cancer Metabolism

Carbonic anhydrase IX is a transmembrane enzyme that is highly upregulated in response to hypoxia, a common feature of solid tumors.[3][4] Its primary function is to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] This enzymatic activity plays a crucial role in maintaining a relatively alkaline intracellular pH (pHi) while contributing to an acidic extracellular microenvironment (pHe).[1] This pH gradient is vital for cancer cell survival, proliferation, and invasion.

This compound (SLC-0111) is a ureido-substituted benzenesulfonamide that acts as a potent inhibitor of CAIX.[5] By blocking the catalytic activity of CAIX, SLC-0111 disrupts the delicate pH balance maintained by cancer cells. This leads to intracellular acidification and an increase in the extracellular pH, effectively reversing the tumor's characteristic pH gradient. This disruption of pH homeostasis has profound downstream effects on cancer cell metabolism, primarily by attenuating the high glycolytic rate that is a hallmark of many aggressive cancers.

Quantitative Effects of this compound (SLC-0111) on Cancer Cell Viability

The inhibitory effect of SLC-0111 on cancer cell viability has been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the compound's potency and selectivity.

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| HT-29 | Colorectal Cancer | 13.53 | [6] |

| MCF7 | Breast Cancer | 18.15 | [6] |

| PC3 | Prostate Cancer | 8.71 | [6] |

| HCT116 | Colorectal Cancer | >100 (in normoxia) | [1] |

| A375-M6 | Melanoma | >100 (in normoxia) | [1] |

| AGS | Gastric Cancer | ~50 (estimated) | [7] |

| ACC-201 | Gastric Cancer | ~50 (estimated) | [7] |

| HUH6 | Hepatoblastoma | Dose-dependent decrease | [8] |

| HB-295 | Hepatoblastoma | Significant decrease at 75-175 µM | [8] |

| HB-303 | Hepatoblastoma | Decrease at 125-175 µM | [8] |

Note: The cytotoxic effects of SLC-0111 are often more pronounced under hypoxic conditions and in cells that highly express CAIX. In normoxic conditions, the IC50 values can be significantly higher, indicating a selective action on the hypoxic tumor microenvironment.[1]

Impact on Key Metabolic Pathways

Inhibition of CAIX by SLC-0111 leads to a significant reprogramming of cancer cell metabolism. The primary observed effects are a reduction in glycolysis and a shift towards oxidative phosphorylation.

Glycolysis

SLC-0111 treatment has been shown to reduce the glycolytic metabolism of tumor cells.[9] This is evidenced by a decrease in the extracellular acidification rate (ECAR), a key indicator of glycolysis, as measured by Seahorse XF analysis.[9] The reduction in glycolysis is a direct consequence of the disrupted pH homeostasis, as many glycolytic enzymes have optimal activity at an alkaline pH.

Oxidative Phosphorylation

While glycolysis is inhibited, a corresponding increase in the oxygen consumption rate (OCR), a measure of mitochondrial respiration, is often observed. This suggests a metabolic shift from glycolysis towards oxidative phosphorylation as the primary source of ATP production. However, the overall bioenergetic capacity of the cancer cells is often compromised.

Lactate and Glucose Metabolism

Consistent with the reduction in glycolysis, SLC-0111 treatment leads to a decrease in lactate production and secretion by cancer cells.[10] Furthermore, a reduction in glucose uptake is also observed, as the demand for glucose to fuel the now-attenuated glycolytic pathway is diminished.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound (SLC-0111) on cancer cell metabolism.

Seahorse XF Glycolysis Stress Test

This assay measures the key parameters of glycolytic function: glycolysis, glycolytic capacity, and glycolytic reserve.

Materials:

-

Seahorse XF Analyzer (e.g., XFe96 or XF24)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-deoxyglucose)

-

This compound (SLC-0111)

-

Cancer cell line of interest

-

Standard cell culture reagents

-

XF Base Medium supplemented with L-glutamine

Procedure:

-

Cell Seeding: Seed cancer cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

-

Inhibitor Treatment: On the day of the assay, treat the cells with the desired concentrations of this compound (SLC-0111) or vehicle control for a specified period (e.g., 24-72 hours) under normoxic or hypoxic conditions.[9]

-

Assay Preparation:

-

Hydrate the Seahorse XF sensor cartridge with XF Calibrant overnight in a non-CO2 37°C incubator.

-

Wash the cells with pre-warmed XF Base Medium supplemented with L-glutamine.

-

Add fresh XF Base Medium to each well and incubate the plate in a non-CO2 37°C incubator for 1 hour prior to the assay.

-

-

Drug Loading: Load the Seahorse XF Glycolysis Stress Test reagents into the appropriate ports of the hydrated sensor cartridge:

-

Port A: Glucose

-

Port B: Oligomycin (ATP synthase inhibitor)

-

Port C: 2-Deoxyglucose (2-DG, a glucose analog that inhibits glycolysis)

-

-

Seahorse Assay:

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Replace the calibrant plate with the cell plate and initiate the assay protocol.

-

The instrument will measure the ECAR at baseline and after the sequential injection of glucose, oligomycin, and 2-DG.

-

-

Data Analysis: Analyze the data using the Seahorse Wave software to determine the rates of glycolysis, glycolytic capacity, and glycolytic reserve. Compare the results between SLC-0111-treated and control cells.

Glucose Uptake Assay (using 2-NBDG)

This assay measures the uptake of glucose by cancer cells using a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

Materials:

-

2-NBDG

-

This compound (SLC-0111)

-

Cancer cell line of interest

-

Glucose-free culture medium

-

Phloretin (a known glucose uptake inhibitor, as a positive control)

-

Fluorescence microplate reader or flow cytometer

-

Black, clear-bottom 96-well plates

Procedure:

-

Cell Seeding: Seed cancer cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with this compound (SLC-0111) or vehicle control in complete medium for the desired duration.

-

Glucose Starvation: Prior to the assay, wash the cells with PBS and incubate them in glucose-free medium for a defined period (e.g., 1-2 hours) to enhance glucose uptake.

-

2-NBDG Incubation: Add 2-NBDG to the glucose-free medium to a final concentration of 50-100 µM, along with the respective concentrations of SLC-0111 or controls. Incubate for 30-60 minutes at 37°C.

-

Signal Measurement:

-

Plate Reader: Wash the cells with cold PBS to remove extracellular 2-NBDG. Add PBS to each well and measure the fluorescence (Excitation/Emission ~485/535 nm).

-

Flow Cytometry: Harvest the cells, wash with cold PBS, and resuspend in a suitable buffer. Analyze the fluorescence intensity of the cell population.

-

-

Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration. Compare the glucose uptake in SLC-0111-treated cells to the control group.

Lactate Production Assay

This assay quantifies the amount of lactate secreted by cancer cells into the culture medium, which is an indicator of the rate of glycolysis.

Materials:

-

Lactate Assay Kit (colorimetric or fluorometric)

-

This compound (SLC-0111)

-

Cancer cell line of interest

-

Standard cell culture reagents

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in a standard culture plate and treat with this compound (SLC-0111) or vehicle control for the desired time.

-

Sample Collection: Collect the cell culture medium at the end of the treatment period.

-

Assay Performance:

-

Perform the lactate assay on the collected media according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colorimetric or fluorescent signal proportional to the lactate concentration.

-

-

Data Analysis:

-

Generate a standard curve using the provided lactate standards.

-

Determine the lactate concentration in each sample from the standard curve.

-

Normalize the lactate concentration to the cell number or protein content of the corresponding well.

-

Compare the lactate production in SLC-0111-treated cells to the control group.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the general workflows of the described experiments.

References

- 1. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signalchem LifeScience [signalchemlifesciences.com]

- 3. HIF-1α pathway | Abcam [abcam.com]

- 4. raybiotech.com [raybiotech.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]

- 7. flore.unifi.it [flore.unifi.it]

- 8. SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Preliminary Technical Guide: Targeting Carbonic Anhydrase IX in Glioblastoma with Small Molecule Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and profound resistance to therapy.[1] A key feature of the glioblastoma microenvironment is hypoxia, which drives cellular adaptation and malignant progression.[2][3][4] Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized, leading to the upregulation of numerous genes that promote tumor survival, including Carbonic Anhydrase IX (CAIX).[1][5][6]

CAIX is a transmembrane enzyme that is highly overexpressed in glioblastoma and is a strong independent prognostic factor for poor survival.[1][5][7] It plays a crucial role in maintaining intracellular pH homeostasis by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This enzymatic activity helps tumor cells to thrive in the acidic extracellular environment created by their high glycolytic rate (the Warburg effect).[2] By neutralizing intracellular pH, CAIX promotes cell survival, motility, and invasion, and contributes to resistance against chemotherapy and radiotherapy.[1][5] Consequently, CAIX has emerged as a promising therapeutic target for glioblastoma.

This technical guide provides a preliminary overview of the preclinical rationale and experimental data for targeting CAIX in glioblastoma, with a focus on the representative small molecule inhibitor, SLC-0111. While the specific inhibitor "hCAIX-IN-7" is not documented in the current scientific literature, the principles and methodologies described herein are applicable to the preclinical evaluation of novel CAIX inhibitors.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of CAIX inhibitors is the disruption of pH regulation in tumor cells. By blocking the catalytic activity of CAIX, these inhibitors prevent the efficient extrusion of protons, leading to intracellular acidification (acidosis) and alkalization of the tumor microenvironment. This disruption of pH homeostasis can trigger a cascade of downstream effects, including:

-

Induction of Apoptosis: Intracellular acidosis can activate apoptotic pathways, leading to programmed cell death.[1]

-

Reduction of Cell Proliferation and Invasion: The altered pH gradient can impair the function of enzymes and signaling molecules involved in cell growth and motility.[1][5]

-

Sensitization to Conventional Therapies: By compromising the tumor's adaptive mechanisms, CAIX inhibitors can enhance the efficacy of chemotherapy (e.g., temozolomide) and radiotherapy.[1][8][9]

The expression of CAIX in glioblastoma is intricately linked to key oncogenic signaling pathways. The EGFR/STAT3 signaling axis has been shown to regulate CAIX expression under hypoxic conditions, further highlighting the enzyme's integration into the core machinery of glioblastoma progression.[5][6]

Signaling Pathway Diagram

Preclinical Data Summary

The following tables summarize the quantitative data from preclinical studies on the effects of the CAIX inhibitor SLC-0111 in glioblastoma models.

Table 1: In Vitro Efficacy of SLC-0111 in Glioblastoma Cells

| Cell Line | Treatment | Concentration | Effect | Reference |

| Patient-Derived Xenograft Cells | SLC-0111 + Temozolomide | Not Specified | Decreased tumor growth in vitro | [7] |

Table 2: In Vivo Efficacy of SLC-0111 in Glioblastoma Xenograft Models

| Animal Model | Treatment | Outcome | Reference |

| Subcutaneous Patient-Derived Xenografts | SLC-0111 + Temozolomide | Significant regression of tumors compared to single-agent treatment | [7] |

| GBM-bearing mice | Small molecule CAIX inhibitor + Temozolomide | Extended survival | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preliminary findings. The following sections outline the key experimental protocols.

Cell Culture and Hypoxia Induction

-

Cell Lines: Patient-derived glioblastoma cell lines (e.g., U251, LN18) or patient-derived xenograft (PDX) cells are commonly used.[1] Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Hypoxia Induction: To mimic the tumor microenvironment, cells are cultured under hypoxic conditions (e.g., 1% O2, 5% CO2, 94% N2) in a specialized hypoxia chamber for 24-48 hours to induce CAIX expression.[1][5]

Western Blotting for Protein Expression

-

Purpose: To quantify the expression levels of CAIX, HIF-1α, and downstream signaling proteins.

-

Protocol:

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against CAIX, HIF-1α, p-EGFR, p-STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Cell Viability Assay (MTT or CellTiter-Glo)

-

Purpose: To assess the cytotoxic effects of CAIX inhibitors.

-

Protocol (MTT):

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with varying concentrations of the CAIX inhibitor (e.g., SLC-0111) with or without temozolomide for 24-72 hours.

-

MTT reagent (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.

-

The formazan crystals are dissolved in DMSO.

-

Absorbance is measured at 570 nm using a microplate reader.

-

Invasion Assay (Transwell or Matrigel)

-

Purpose: To evaluate the effect of CAIX inhibitors on the invasive capacity of glioblastoma cells.

-

Protocol (Transwell):

-

Transwell inserts with 8 µm pore size are coated with Matrigel.

-

Cells are serum-starved and resuspended in serum-free media containing the CAIX inhibitor.

-

The cell suspension is added to the upper chamber of the Transwell insert.

-

The lower chamber is filled with media containing 10% FBS as a chemoattractant.

-

After 24-48 hours, non-invading cells on the upper surface of the membrane are removed with a cotton swab.

-

Invading cells on the lower surface are fixed with methanol and stained with crystal violet.

-

The number of invading cells is counted under a microscope.

-

In Vivo Xenograft Studies

-

Purpose: To determine the anti-tumor efficacy of CAIX inhibitors in a living organism.

-

Protocol:

-

Immunocompromised mice (e.g., nude or SCID) are subcutaneously or intracranially injected with glioblastoma cells.

-

Once tumors are established, mice are randomized into treatment groups (e.g., vehicle control, CAIX inhibitor alone, temozolomide alone, combination therapy).

-

The CAIX inhibitor (e.g., SLC-0111) and temozolomide are administered via appropriate routes (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.

-

Tumor volume is measured regularly with calipers (for subcutaneous models) or monitored by bioluminescence imaging (for intracranial models).

-

Animal survival is monitored, and tumors are harvested at the end of the study for histological and immunohistochemical analysis.

-

Experimental Workflow Diagram

Conclusion and Future Directions

The preclinical evidence strongly supports the targeting of CAIX as a viable therapeutic strategy for glioblastoma. The overexpression of CAIX in response to the hypoxic tumor microenvironment and its critical role in pH regulation and tumor progression make it an attractive target. Small molecule inhibitors of CAIX, such as SLC-0111, have demonstrated promising anti-tumor activity, particularly in combination with the standard-of-care chemotherapy, temozolomide.

Future research should focus on:

-

Discovery and Development of Novel CAIX Inhibitors: The identification of more potent and selective CAIX inhibitors with favorable pharmacokinetic properties for brain tumor penetration is a priority.

-

Combination Therapies: Further investigation into synergistic combinations of CAIX inhibitors with other targeted therapies and immunotherapies, such as CAR T-cell therapy targeting CAIX, is warranted.[2][10]

-

Biomarker Development: The identification of predictive biomarkers to select patients most likely to respond to CAIX-targeted therapies will be crucial for clinical success.

References

- 1. Function of carbonic anhydrase IX in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting hypoxia downstream signaling protein, CAIX, for CAR T-cell therapy against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical and clinical advances to overcome hypoxia in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Hypoxia and Cancer Stem Cells in Development of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAIX Regulates GBM Motility and TAM Adhesion and Polarization through EGFR/STAT3 under Hypoxic Conditions [mdpi.com]

- 6. CAIX Regulates GBM Motility and TAM Adhesion and Polarization through EGFR/STAT3 under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Inhibition of carbonic anhydrase IX in glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Targeting hypoxia downstream signaling protein, CAIX, for CAR T-cell therapy against glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The intricate dance of hCAIX-IN-7 and the tumor microenvironment: a technical guide for researchers.

An in-depth exploration of a novel carbonic anhydrase IX inhibitor and its potential to reprogram the tumor landscape for therapeutic benefit.

This technical guide provides a comprehensive overview of the preclinical data and mechanistic insights into the interaction of carbonic anhydrase IX (CAIX) inhibitors with the tumor microenvironment (TME). Due to the limited publicly available information on a specific compound designated "hCAIX-IN-7," this document will focus on the well-characterized role of CAIX in cancer biology and the therapeutic implications of its inhibition, using data from the closely related and publicly documented inhibitor, hCAIX/VII-IN-1 , as a representative example. This guide is intended for researchers, scientists, and drug development professionals actively working in the field of oncology and precision medicine.

The Central Role of Carbonic Anhydrase IX in the Tumor Microenvironment

Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly expressed in a wide variety of solid tumors and is a key player in the adaptation of cancer cells to the hypoxic and acidic conditions of the tumor microenvironment.[1][2][3] Its expression is primarily regulated by the hypoxia-inducible factor-1α (HIF-1α), a transcription factor that is stabilized under low oxygen conditions.[3][4][5]

CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, a crucial reaction for maintaining pH homeostasis in cancer cells.[6] By positioning its catalytic domain on the extracellular surface, CAIX contributes to the acidification of the tumor extracellular space while maintaining a more alkaline intracellular pH.[2][3][5][6] This pH gradient favors tumor progression through several mechanisms:

-

Enhanced survival and proliferation: The alkaline intracellular environment is optimal for the activity of glycolytic enzymes, promoting the metabolic shift towards aerobic glycolysis (the Warburg effect) that is characteristic of many cancer cells.[1]

-

Increased invasion and metastasis: The acidic extracellular milieu promotes the degradation of the extracellular matrix by activating proteases, and it can also facilitate the detachment of cancer cells from the primary tumor.[1][2][7]

-

Therapeutic resistance: The acidic TME can limit the efficacy of certain chemotherapeutic agents and radiation therapy.[2][8]

-

Immune evasion: An acidic TME can suppress the activity of immune effector cells, such as T lymphocytes and natural killer (NK) cells, thereby helping cancer cells to evade immune surveillance.

Given its pivotal role in tumor biology and its restricted expression in normal tissues, CAIX represents a highly attractive target for anticancer therapy.[4]

hCAIX/VII-IN-1: A Representative CAIX Inhibitor

Small molecule inhibitors of CAIX are being actively investigated as potential anticancer agents. These inhibitors typically work by binding to the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.

Mechanism of Action of CAIX Inhibitors:

By inhibiting CAIX, these compounds are expected to disrupt the pH regulatory machinery of cancer cells, leading to:

-

Reversal of the pH gradient: Inhibition of CAIX should lead to a decrease in extracellular acidity and an increase in intracellular acidity.

-

Induction of apoptosis and inhibition of proliferation: The resulting intracellular acidosis can be detrimental to cancer cells, leading to cell death and a reduction in tumor growth.

-

Sensitization to conventional therapies: By normalizing the pH of the TME, CAIX inhibitors may enhance the efficacy of chemotherapy and radiotherapy.[9]

-

Modulation of the immune response: A less acidic TME may improve the function of anti-tumor immune cells.

Quantitative Data for hCAIX/VII-IN-1:

The following table summarizes the inhibitory activity (Ki values) of hCAIX/VII-IN-1 against various human carbonic anhydrase isoforms.[10] The Ki value represents the dissociation constant of the inhibitor-enzyme complex and is a measure of the inhibitor's potency; a lower Ki value indicates a higher potency.

| Carbonic Anhydrase Isoform | Ki (nM) |

| hCA I | 336.2 |

| hCA II | 185.8 |

| hCA IV | 1055 |

| hCA VII | 35.6 |

| hCA IX | 28.0 |

Data sourced from MedchemExpress.[10]

This data indicates that hCAIX/VII-IN-1 is a potent inhibitor of hCAIX and hCAVII, with significantly lower potency against other tested isoforms. This selectivity is a desirable characteristic for a therapeutic agent, as it may minimize off-target effects.

Key Signaling Pathways and Experimental Workflows

The expression and activity of CAIX are intricately linked with several key signaling pathways that are often dysregulated in cancer.

Signaling Pathways:

-

HIF-1 Signaling: As previously mentioned, the primary regulator of CAIX expression is the HIF-1 transcription factor. Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including CA9.

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is frequently activated in cancer, has been shown to increase the transcriptional activity of HIF-1α, thereby promoting CAIX expression even under mild hypoxia.[4]

-

NF-κB Signaling: There is evidence suggesting that CAIX can interact with the NF-κB signaling pathway, which is involved in inflammation, cell survival, and proliferation.[1] This interaction may be one of the pH-independent mechanisms by which CAIX promotes tumor progression.[8]

Caption: Signaling pathways interacting with CAIX in the tumor microenvironment.

Experimental Workflow for Characterizing CAIX Inhibitors:

The preclinical evaluation of a novel CAIX inhibitor typically involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and anti-tumor efficacy.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Interplay of Carbonic Anhydrase IX With Amino Acid and Acid/Base Transporters in the Hypoxic Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbonic anhydrase IX (CA IX) mediates tumor cell interactions wi...: Ingenta Connect [ingentaconnect.com]

- 8. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]